molecular formula C19H19ClN2O6S B11245092 Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11245092
M. Wt: 438.9 g/mol
InChI Key: ICDTXQVCYHMNAQ-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a benzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the benzoxazepine intermediate with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.

    Chlorination and Esterification: The final steps involve chlorination of the aromatic ring and esterification with methanol to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be essential to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methanesulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction of the benzoxazepine ring can lead to the formation of tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrobenzoxazepine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Potential use as a probe in biochemical studies due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The benzoxazepine ring may interact with enzyme active sites or receptor binding pockets, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate
  • 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid
  • Methanesulfonyl Chloride

Comparison: Methyl 2-Chloro-5-(5-Methanesulfonyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepine-2-Amido)Benzoate is unique due to its combination of a benzoxazepine ring and a methanesulfonyl group. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds. For example, 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid lacks the benzoxazepine ring, which may result in different chemical and biological properties. Methanesulfonyl Chloride, while containing the methanesulfonyl group, does not possess the complex ring structure, limiting its applications compared to the target compound.

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O6S/c1-27-19(24)13-11-12(7-8-14(13)20)21-18(23)17-9-10-22(29(2,25)26)15-5-3-4-6-16(15)28-17/h3-8,11,17H,9-10H2,1-2H3,(H,21,23)

InChI Key

ICDTXQVCYHMNAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)Cl

Origin of Product

United States

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